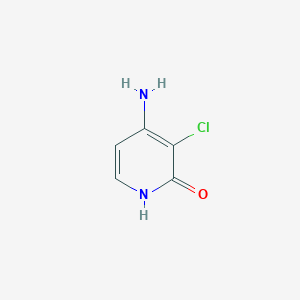

4-Amino-3-chloropyridin-2-ol

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical and Biological Research

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. ajrconline.orgresearchgate.netrsc.org Structurally similar to benzene (B151609) with one carbon atom replaced by a nitrogen atom, this modification imparts unique electronic properties, polarity, and reactivity. ajrconline.orgopenaccessjournals.com These characteristics have made pyridine derivatives a cornerstone in the development of a wide array of therapeutic agents and functional materials. rsc.org

In the realm of medicine, the pyridine ring is a common feature in numerous FDA-approved drugs. rsc.org Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. ajrconline.org Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. jchemrev.com The versatility of the pyridine structure allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological profile of drug candidates. ajrconline.orgopenaccessjournals.com This has led to their use in treating a diverse range of diseases. rsc.org

Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and pesticides, and advanced materials, including polymers and dyes. Their ability to act as ligands and catalysts also makes them valuable in various chemical syntheses. The ongoing exploration of novel pyridine-based compounds continues to be a significant focus of chemical and biological research, driven by the quest for more effective drugs and innovative materials. rsc.orgopenaccessjournals.com

Overview of 4-Amino-3-chloropyridin-2-ol as a Subject of Advanced Academic Investigation

Among the vast family of pyridine derivatives, this compound has emerged as a compound of interest in advanced academic and industrial research. This molecule features a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position, leading to its tautomeric form, 4-amino-3-chloro-2(1H)-pyridinone. chembk.com This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. chembk.com

The primary interest in this compound lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceutical compounds. chembk.comgoogle.co.uk Its structure allows for a variety of chemical transformations, providing a scaffold for the creation of novel drug candidates. For instance, it has been utilized in the discovery of potent kinase inhibitors for potential cancer therapy. google.co.uk

The synthesis and reactivity of this compound are subjects of ongoing study. Researchers are exploring efficient synthetic routes and investigating its chemical behavior in various reactions. The compound's physical and chemical properties, including its solubility, melting point, and spectroscopic characteristics, have been documented, providing a foundation for its application in further research endeavors. chembk.com As a result, this compound represents a key intermediate for the development of new chemical entities with potential therapeutic applications.

Chemical and Physical Properties

The compound this compound is a white to off-white crystalline solid. chembk.com It is slightly soluble in water and shows solubility in organic solvents such as ethanol, dimethylformamide, and dichloromethane. chembk.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5ClN2O | chembk.com |

| Molar Mass | 144.56 g/mol | chembk.com |

| Melting Point | 164-167 °C | chembk.com |

| Boiling Point (Predicted) | 269.4±40.0 °C | chembk.com |

| Density (Predicted) | 1.45±0.1 g/cm3 | chembk.com |

| pKa (Predicted) | 10.00±0.10 | chembk.com |

| Canonical SMILES | Nc1ccnc(O)c1Cl | fluorochem.co.uk |

| InChI | InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | fluorochem.co.uk |

Synthesis and Reactivity

A common method for preparing this compound involves the alkylation of a pyridine ring to produce 4-amino-3-chloropyridine, which is then oxidized to yield the final product. chembk.com

The reactivity of this compound is characterized by the functional groups present on the pyridine ring. The amino group can act as a nucleophile, while the chlorine atom can undergo nucleophilic substitution reactions. The pyridin-2-ol tautomer can participate in reactions typical of hydroxyl groups and pyridones.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and exchangeable protons of the amino and hydroxyl groups. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=C and C=N stretching of the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure. |

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLGHNWBBDTVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552432 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-73-8 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Chloropyridin 2 Ol

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 4-Amino-3-chloropyridin-2-ol is governed by the interplay of its constituent functional groups. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.

However, the electronic nature of the substituents significantly modulates this intrinsic reactivity. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups through resonance, which increases the electron density of the pyridine ring and activates it towards electrophilic attack. Conversely, the chlorine (-Cl) atom is an electron-withdrawing group via induction, which deactivates the ring. vulcanchem.com The net effect is a nuanced reactivity profile where the positions for electrophilic attack are directed by the activating amino and hydroxyl groups, while the chlorine atom provides a site for nucleophilic substitution. vulcanchem.comsmolecule.com The amino group can also participate in hydrogen bonding, influencing its solubility and interaction with other molecules. cymitquimica.com

Oxidation and Reduction Reactions of the Amino and Hydroxyl Functional Groups

The functional groups of this compound allow for specific oxidation and reduction reactions, enabling further chemical transformations.

Oxidation: The presence of the amino group allows for oxidation reactions. For instance, pyridine derivatives can be oxidized to form the corresponding N-oxides. Common oxidizing agents used for such transformations include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄).

Reduction: The compound can undergo reduction, although specific literature on the reduction of the amino or hydroxyl groups of this particular molecule is limited. In a general context for pyridine derivatives, reduction reactions can convert certain functional groups into their corresponding amine derivatives. Typical reducing agents employed in organic synthesis for such purposes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Table 1: Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagents | Product Type |

|---|---|---|---|

| Oxidation | Amino (-NH₂) | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | N-oxides |

| Reduction | General | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Amine derivatives |

Substitution Reactions Involving the Chlorine Atom and Other Nucleophiles

The chlorine atom at the 3-position of the pyridine ring is a key site for nucleophilic aromatic substitution (NAS). smolecule.com This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward method for introducing new functional groups and synthesizing a diverse range of derivatives.

These substitution reactions are fundamental in medicinal and agrochemical research. The chlorine atom can be readily substituted by nucleophiles such as amines (R-NH₂) or thiols (R-SH), typically under basic conditions. This synthetic versatility makes this compound an important intermediate for creating more complex molecular structures. For example, similar reactions involving 3-amino-2-chloropyridine (B31603) are widely used to build fused heterocyclic systems. beilstein-journals.org

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Reaction Condition | Product |

|---|---|---|---|

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Basic conditions | 4-Amino-3-(substituted-amino)pyridin-2-ol |

| Thiols | Thiols (R-SH) | Basic conditions | 4-Amino-3-(substituted-thio)pyridin-2-ol |

Synthesis of Advanced Pyridine-Based Scaffolds and Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for the construction of more complex molecular architectures, including fused heterocyclic systems and supramolecular assemblies.

The adjacent amino and hydroxyl/chloro functionalities of this compound are perfectly positioned for intramolecular cyclization and annulation reactions to form fused ring systems. Imidazopyridines, in particular, are an important class of heterocycles with significant biological activity. mdpi.comsioc-journal.cn

While direct examples starting from this compound are specific, the general synthetic strategies are well-documented for analogous compounds like 2,3-diaminopyridine (B105623) or 3-amino-2-chloropyridine. mdpi.combeilstein-journals.org These methods often involve the reaction of the aminopyridine with reagents that provide the final atom needed to form the fused five-membered ring. Common approaches include:

Condensation with Carboxylic Acids: Microwave-assisted condensation with various carboxylic acids on a silica (B1680970) gel support can yield 2-substituted imidazo[4,5-b]pyridines. mdpi.com

Reaction with Orthoesters: Refluxing with orthoesters like triethyl orthoformate can lead to the formation of the imidazopyridine ring system. mdpi.com

Palladium-Catalyzed Cyclization: Modern synthetic methods utilize palladium catalysts to facilitate the intramolecular cyclization. For example, 3-amino-2-chloropyridine can be converted to an amide and then cyclized in the presence of a palladium catalyst to form imidazo[4,5-b]pyridines. beilstein-journals.orgmdpi.com

These reactions highlight the potential of this compound as a building block for creating diverse fused heterocyclic libraries.

The ability of this compound to participate in non-covalent interactions makes it a prime candidate for the construction of supramolecular assemblies. acs.org The molecule possesses multiple hydrogen bond donor sites (the amino and hydroxyl groups) and acceptor sites (the pyridine nitrogen, hydroxyl oxygen, and chlorine atom), enabling it to form well-defined structures with itself or other molecules (co-formers). cymitquimica.commdpi.com

The formation of co-crystals, where the compound crystallizes with a stoichiometric amount of another organic molecule, is a key area of study. Research on the closely related 4-amino-2-chloropyridine (B126387) has demonstrated its ability to form a co-crystal with 3-chlorobenzoic acid. mdpi.comresearchgate.net The stability and structure of these assemblies are dictated by a network of intermolecular forces:

Hydrogen Bonding: Strong N-H···O and O-H···N hydrogen bonds are typically the primary interactions that drive the assembly between the aminopyridine and a carboxylic acid co-former. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming attractive interactions (C-Cl···O) with electron-rich atoms like oxygen. researchgate.net

These supramolecular structures are characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), and single-crystal X-ray diffraction (SC-XRD), which provide detailed insights into the molecular connectivity and packing in the solid state. mdpi.comresearchgate.net

Table 3: Intermolecular Interactions in Supramolecular Assembly

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | -NH₂, -OH | Pyridine N, Carbonyl O (from co-former) | Primary driving force for co-crystal formation. researchgate.net |

| Halogen Bond | -Cl | O, N (from co-former) | Contributes to the stability and specific geometry of the crystal lattice. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Amino 3 Chloropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Amino-3-chloropyridin-2-ol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the amino group protons, aromatic protons on the pyridine (B92270) ring, and any protons on substituent groups. nih.govchemicalbook.com The chemical shifts (δ) of these protons are influenced by the electronic effects of the chlorine, amino, and hydroxyl groups. For instance, in a related compound, 4-amino-2,6-dichloropyridine, the amino protons appear as a singlet, as do the aromatic protons. researchgate.net In another derivative, 6-amino-5-chloro-pyridin-3-ol, the amino protons (NH₂) are observed as a singlet at δ 5.51 ppm, while the two aromatic protons appear as doublets at δ 7.11 ppm and δ 7.56 ppm in a DMSO-d₆ solvent. nih.gov The hydroxyl proton often appears as a broad singlet. nih.gov

Table 1: Illustrative ¹H NMR Data for a Substituted Pyridine Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.11 | Doublet |

| Aromatic CH | 7.56 | Doublet |

| Amino (NH₂) | 5.51 | Singlet |

| Hydroxyl (OH) | 9.24 | Broad Singlet |

Note: Data is for 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ and serves as an illustrative example. nih.gov

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal in the spectrum. savemyexams.com For pyridine derivatives, the chemical shifts of the carbon atoms in the ring are particularly informative. The carbon atoms bonded to the electronegative chlorine and oxygen atoms typically resonate at lower fields (higher ppm values). nih.gov For example, in the ¹³C NMR spectrum of 6-amino-5-chloro-pyridin-3-ol, five distinct peaks are observed at δ = 113.58, 125.21, 133.73, 146.21, and 149.46 ppm in DMSO-d₆. nih.gov This pattern helps to confirm the substitution pattern on the pyridine ring.

Table 2: Illustrative ¹³C NMR Data for a Substituted Pyridine Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 113.58 |

| C2 | 125.21 |

| C3 | 133.73 |

| C4 | 146.21 |

| C5 | 149.46 |

Note: Data is for 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ and serves as an illustrative example. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. nih.govresearchgate.net For this compound and its derivatives, these techniques can confirm the presence of key functional groups. researchgate.netresearchgate.net

The IR spectrum will typically show characteristic absorption bands for:

N-H stretching of the amino group, usually appearing as one or two bands in the region of 3300-3500 cm⁻¹.

O-H stretching of the hydroxyl group, which is often a broad band in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

C=C and C=N stretching vibrations of the pyridine ring, which are observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching , which typically appears at lower frequencies, often below 800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-Cl bond. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For aromatic compounds like this compound, the pyridine ring and its substituents constitute the chromophore. The electronic transitions are typically π → π* and n → π* transitions. The position and intensity of the absorption bands can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the amino and hydroxyl groups. nih.govuol.de

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This provides definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. savemyexams.comuol.de By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed 3D model of the molecule and its packing in the crystal lattice. uhu-ciqso.es For this compound and its derivatives, SC-XRD can unequivocally establish the tautomeric form present in the solid state (i.e., whether the hydroxyl group exists as -OH or as a pyridone C=O). researchgate.net Furthermore, it reveals details about intermolecular hydrogen bonding involving the amino and hydroxyl groups, as well as other non-covalent interactions that dictate the supramolecular architecture. researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. It provides unique fingerprint patterns for crystalline solids, allowing for the identification of crystal structures, the assessment of sample purity, and the detection of polymorphism—the ability of a compound to exist in more than one crystal form.

In the context of this compound and its derivatives, PXRD is crucial for solid-state characterization. The diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline lattice. By comparing the PXRD pattern of a synthesized batch to a reference standard, one can confirm the identity and crystalline form of the material. The presence of unexpected peaks may indicate impurities or the existence of a different polymorphic form. acs.orgrsc.org

While specific PXRD data for this compound is not widely published in public literature, the analysis of related pyridine derivatives demonstrates the utility of this technique. chalmers.sesemanticscholar.org For instance, studies on acyl thiourea (B124793) derivatives and pyridine-oxadiazole compounds utilize single-crystal and powder X-ray diffraction to confirm molecular structures and investigate noncovalent interactions that stabilize the crystal packing. acs.orgnih.gov Such analyses are vital during process development to ensure consistent production of the desired crystal form, which can significantly impact properties like solubility, stability, and bioavailability.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns.

The general process involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them. The fragmentation of the molecular ion into smaller, characteristic fragment ions provides a structural fingerprint that aids in unambiguous identification. umons.ac.be For substituted pyridines, fragmentation patterns can reveal the positions of substituents on the pyridine ring.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, offering both separation of complex mixtures and highly sensitive and specific detection. measurlabs.com This technique is ideal for identifying and quantifying this compound, its precursors, and any potential impurities, including those at trace levels. researchgate.netnih.gov

In a typical LC-MS setup, the sample is first injected into an HPLC system, where individual components are separated on a chromatographic column. The eluent from the column is then directed to the mass spectrometer's ion source. measurlabs.com For aminopyridine derivatives, reversed-phase chromatography is common, often using C18 columns. innovareacademics.in The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.gov

LC-MS methods are particularly valuable for the analysis of potentially genotoxic impurities (PGIs) like arylamines and aminopyridines in active pharmaceutical ingredients (APIs). researchgate.netnih.gov Due to the low retention of some of these polar compounds in reversed-phase systems, a derivatization step, for example with hexylchloroformate, can be employed to increase their molecular weight and improve their chromatographic behavior. nih.gov The high sensitivity of MS, especially when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for detection and quantification at sub-ppm levels. researchgate.netinnovareacademics.inijsred.com

Table 1: Example LC-MS/MS Method Parameters for Aminopyridine Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrospher RP-18 (100×4.6 mm), 5.0 µm | innovareacademics.in |

| Mobile Phase A | Acetonitrile | innovareacademics.in |

| Mobile Phase B | 0.01M Ammonium Acetate Buffer | innovareacademics.in |

| Gradient Elution | A time-based gradient from 5% to 95% Mobile Phase B | innovareacademics.in |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | innovareacademics.inijsred.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | acs.org |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost monolayers of a solid sample. nanoanalytics.comcarleton.edu This method is not typically used for bulk analysis but is invaluable for investigating surface chemistry, contamination, adhesion, and the spatial distribution of molecules on a material. ri.seresearchgate.net

The ToF-SIMS process involves bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Bi₃⁺, C₆₀⁺). measurlabs.comnih.gov This impact causes secondary ions and molecular fragments to be sputtered from the surface. These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes them to travel to a detector. carleton.edu Lighter ions travel faster and arrive at the detector sooner than heavier ions.

For a compound like this compound, ToF-SIMS could be used to:

Detect surface contamination: Identify trace amounts of the compound or related impurities on the surface of manufacturing equipment or final drug product. nanoanalytics.com

Analyze surface modification: Characterize surfaces that have been functionalized with pyridine derivatives. ri.se

Create chemical maps: By scanning the primary ion beam across the surface, ToF-SIMS can generate high-resolution chemical images showing the lateral distribution of specific molecules. carleton.edumeasurlabs.com This is useful for studying drug coating uniformity or phase separation in formulated products.

The technique is particularly powerful for characterizing organic and biological materials because modern cluster ion sources minimize fragmentation and enhance the yield of larger, structurally significant molecular ions. nih.govceric-eric.eu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and analyzing mixtures of pharmaceutical compounds. It separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

Developing a robust HPLC method is critical for the routine quality control of this compound. The goal is to achieve a good separation between the main compound and all potential impurities with high resolution, good peak shape, and a reasonable analysis time.

Method development for a polar, ionizable compound like this compound involves optimizing several key parameters:

Column Selection: A reversed-phase column, such as a C18 or a more polar-endcapped version, is a common starting point. For highly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns can provide better retention. helixchrom.comsielc.com

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is adjusted to control the retention time. sielc.com

Mobile Phase pH and Buffer: The pH of the mobile phase is critical for ionizable compounds as it affects their charge state and, consequently, their retention. A buffer is used to maintain a constant pH. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate (B1220265) are used. sielc.com

Detection: UV detection is common, with the wavelength selected to maximize the analyte's absorbance. For 4-Amino-2-chloropyridine (B126387), a detection wavelength of 200 nm has been reported. sielc.com

A reported method for the related compound 4-Amino-2-chloropyridine utilizes a Primesep 100 mixed-mode column with an isocratic mobile phase of acetonitrile and aqueous sulfuric acid, demonstrating the successful application of these principles. sielc.com

Table 2: Example HPLC Method Parameters for a Substituted Aminopyridine

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 4-Amino-2-chloropyridine | sielc.com |

| Column | Primesep 100 (mixed-mode), 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | 45% Acetonitrile, 55% aqueous 0.05% H₂SO₄ | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| LOD | 8 ppb | sielc.com |

For complex samples containing a mixture of polar, non-polar, acidic, and basic compounds, traditional single-mechanism chromatography (like reversed-phase) often fails to provide adequate separation for all analytes in a single run. Mixed-mode chromatography (MMC) addresses this challenge by utilizing stationary phases that are functionalized with ligands capable of multiple interaction mechanisms, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic). helixchrom.comhelixchrom.comsartorius.com

This dual-mechanism approach provides several advantages for analyzing samples containing this compound and its derivatives:

Enhanced Retention of Polar Compounds: The ion-exchange functionality provides strong retention for polar and charged analytes like aminopyridines, which may have little retention on a standard C18 column. helixchrom.com

Alternative Selectivity: By combining hydrophobic and electrostatic interactions, MMC columns offer unique selectivity that can resolve compounds that co-elute in single-mode systems. chromatographyonline.comresearchgate.net

Simplified Method Development: A single mixed-mode column can often replace the need for multiple columns and different mobile phases (e.g., one for reversed-phase, one for HILIC), streamlining the analysis of complex mixtures. helixchrom.com

LC-MS Compatibility: Many mixed-mode methods use volatile mobile phase additives, making them fully compatible with mass spectrometry. helixchrom.com

The synergy between the different retention mechanisms allows for the effective separation of complex mixtures, including isomeric compounds, making it a powerful tool for comprehensive impurity profiling. helixchrom.comsielc.com

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Chloropyridin 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-amino-3-chloropyridin-2-ol, DFT calculations offer a detailed understanding of its fundamental properties.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical studies on similar pyridine (B92270) derivatives show that the positions of these substituents significantly impact the electron distribution and stability of the molecule. For instance, in related compounds, the geometry is optimized using DFT methods like B3LYP with various basis sets to achieve the most stable conformation. analis.com.my The resulting optimized structure provides a foundation for further analysis of the molecule's electronic properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| Bond Length (Å) | C-N (amino) | 1.370 |

| Bond Length (Å) | C-O (hydroxyl) | 1.350 |

| Bond Angle (°) | Cl-C-C | 119.5 |

| Bond Angle (°) | N-C-C | 121.0 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, FMO analysis helps predict its reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. wikipedia.org DFT calculations can map the HOMO and LUMO, showing that the HOMO is often localized on the electron-rich amino group and pyridine ring, while the LUMO may be distributed around the electron-withdrawing chloro substituent and the heterocyclic ring. researchgate.netmdpi.com This information is vital for predicting how the molecule will interact with other chemical species. wikipedia.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.25 |

| Global Softness (S) | 0.222 |

| Electronegativity (χ) | 4.00 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged or polar species.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the chlorine atom, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack. researchgate.netmdpi.com This information is crucial for understanding hydrogen bonding and other electrostatic interactions that govern the molecule's behavior in a biological or chemical system.

Noncovalent Interaction (NCI) Analysis and Supramolecular Forces

Noncovalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in the formation of larger molecular assemblies, known as supramolecular structures. researchgate.netacs.org NCI analysis, often performed using computational methods, helps to identify and characterize these weak interactions that are fundamental to crystal packing and molecular recognition. researchgate.netresearchgate.net

In the case of this compound, the presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen, hydroxyl oxygen, and chlorine atom) suggests a high potential for forming intricate hydrogen-bonding networks. mdpi.com Furthermore, the chlorine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. acs.orgmdpi-res.com Computational analysis can reveal the presence and strength of these interactions, providing insight into the stability and structure of its solid state. mdpi.com

Vibrational Mode Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. mdpi.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. researchgate.netwindows.net

For this compound, a theoretical vibrational spectrum would predict characteristic stretching and bending frequencies for the N-H bonds of the amino group, the O-H bond of the hydroxyl group, the C-Cl bond, and the various vibrations of the pyridine ring. researchgate.netwindows.net The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). ekb.egmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. tandfonline.comnih.gov

For this compound, molecular docking studies can be performed to evaluate its potential as a ligand for various biological targets. These studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding free energy. The interactions observed in the docked pose, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, can explain the molecule's binding affinity and selectivity. tandfonline.comnih.gov For example, the amino and hydroxyl groups could form hydrogen bonds with amino acid residues in the active site, while the chloropyridine core could engage in hydrophobic or π-stacking interactions. google.comresearchgate.net

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase XYZ | -8.5 | Asp123, Lys45, Phe98 | Hydrogen Bond, Salt Bridge, π-π Stacking |

| Protease ABC | -7.2 | Ser76, His150, Trp34 | Hydrogen Bond, Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational stability and interaction dynamics of chemical compounds like this compound.

In a typical MD simulation, the molecule's structure would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atoms' movements over a series of small time steps.

For this compound, MD simulations could elucidate several key aspects:

Conformational Stability: The simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between different conformational states. The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric used to assess structural stability. A stable conformation will exhibit relatively small RMSD fluctuations. nih.govijbiotech.com

Interaction Dynamics: MD simulations can model how this compound interacts with other molecules, such as water, ions, or biological macromolecules like proteins. This is crucial for understanding its solubility, membrane permeability, and potential as a ligand for a biological target. The simulations can map out the hydrogen bonding patterns between the amino and hydroxyl groups of the molecule and surrounding water molecules, providing insights into its solvation.

Tautomeric Equilibria: this compound can exist in different tautomeric forms, primarily the -ol (enol) and -one (keto) forms. MD simulations, particularly when combined with quantum mechanics (QM/MM methods), can help in understanding the relative stability of these tautomers and the dynamics of their interconversion in different environments.

Table 1: Key Parameters Analyzed in MD Simulations and Their Significance

| Parameter | Description | Significance for this compound |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the structural stability and whether the molecule is maintaining a consistent conformation. nih.govijbiotech.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom or residue from its average position. | Highlights flexible regions of the molecule, such as the amino and hydroxyl groups. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed between the molecule and its environment (e.g., water) or within the molecule itself. | Provides insights into solubility, interaction strength with partners, and conformational preferences. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell and the specific interactions with solvent molecules. |

The insights gained from MD simulations are theoretical but provide a foundational understanding that can guide experimental studies. For instance, understanding the stable conformations and interaction patterns can aid in the design of derivatives with improved properties or in predicting how the molecule might bind to a specific biological target.

pKa Analysis and Proton Transfer Investigations

The pKa values of a molecule are critical determinants of its behavior in solution, influencing its charge state, solubility, and reactivity at a given pH. For this compound, there are several ionizable groups—the amino group and the pyridinol ring system—that can participate in proton transfer reactions.

The pyridinol ring itself can exist in equilibrium between its pyridin-2-ol and pyridin-2-one tautomers. The protonation state will be influenced by the electronic effects of the amino and chloro substituents. The amino group is an electron-donating group, which would be expected to increase the basicity (raise the pKa) of the ring nitrogen. Conversely, the chloro group is an electron-withdrawing group, which would decrease the basicity (lower the pKa) of the ring nitrogen.

While experimental pKa values for this compound are not readily found in publicly available literature, computational methods can be employed to predict these values with reasonable accuracy. Such calculations would typically involve quantum mechanical methods to determine the Gibbs free energy change associated with protonation and deprotonation.

Proton transfer is a fundamental chemical process that is central to many enzymatic reactions and transport processes. Investigations into the proton transfer dynamics of this compound could involve studying the kinetics and mechanism of proton exchange with the solvent or other molecules. This can be particularly relevant if the molecule is being considered for applications where it might interact with biological systems.

For instance, the ability of the amino and hydroxyl groups to act as hydrogen bond donors and acceptors is fundamental to its potential interactions with biological targets. The kinetics of proton transfer to and from these groups can influence the formation and breaking of these hydrogen bonds.

Table 2: Predicted Ionizable Groups and Their Expected Behavior

| Ionizable Group | Expected Behavior | Factors Influencing pKa |

| Amino Group (-NH2) | Can be protonated to form -NH3+. | The electron-withdrawing effect of the chloro group and the pyridinol ring may slightly decrease its basicity compared to a simple aminopyridine. |

| Pyridinol Ring Nitrogen | Can be protonated. | The electron-donating amino group will increase its basicity, while the electron-withdrawing chloro group will decrease it. The net effect would determine the final pKa. |

| Hydroxyl Group (-OH) | Can be deprotonated to form -O-. | The acidity of the hydroxyl group will be influenced by the aromaticity of the ring and the electronic effects of the substituents. |

Understanding the pKa of this compound is also crucial for designing synthetic and purification procedures, as its solubility and reactivity are highly dependent on the pH of the medium. For example, in acidic conditions, the molecule would likely be protonated and more water-soluble.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are computational disciplines that utilize the chemical structure of a compound to predict its various properties. These approaches are invaluable in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.

For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Commonly Calculated Molecular Descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include molecular weight, number of atoms, and various connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and describe its size and shape. Examples include molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and polarizability.

Physicochemical Descriptors: These relate to the compound's behavior in different phases. A key example is the partition coefficient (logP), which measures the lipophilicity of the molecule.

Once these descriptors are calculated, they can be used to build QSPR models. A QSPR model is a mathematical equation that relates the calculated descriptors (the independent variables) to a specific property of interest (the dependent variable). This property could be a physical property like boiling point or solubility, or a biological activity like binding affinity to a receptor.

To build a QSPR model, a dataset of compounds with known properties is required. By applying statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a model can be trained to predict the property for new, untested compounds. acs.org

Table 3: Potential QSPR Models for this compound

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

| Aqueous Solubility | LogP, polar surface area, number of hydrogen bond donors/acceptors. | Formulation development, predicting bioavailability. |

| Membrane Permeability | LogP, molecular size, polar surface area. | Predicting absorption and distribution in biological systems. |

| Binding Affinity to a Target Protein | Shape descriptors, electronic descriptors (e.g., partial charges), pharmacophore features. | Virtual screening for potential drug candidates. |

| Metabolic Stability | Electronic descriptors, presence of specific functional groups prone to metabolism. | Predicting the compound's half-life in the body. gu.se |

Cheminformatics also plays a crucial role in similarity searching and virtual screening. By representing this compound as a molecular fingerprint (a bit string encoding its structural features), large chemical databases can be rapidly searched for structurally similar compounds. This can help in identifying compounds with potentially similar biological activities or properties.

Biological Activity, Mechanisms of Action, and Structure Activity Relationship Sar Studies of 4 Amino 3 Chloropyridin 2 Ol Analogues

Investigation of Molecular Target Interactions and Mechanistic Pathways

The biological effects of 4-Amino-3-chloropyridin-2-ol analogues are largely attributed to their precise interactions with specific enzymes and receptors, leading to the modulation of cellular signaling cascades.

Analogues of this compound have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One notable analogue, BMS-777607 , incorporates a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl moiety. This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. nih.govselleckchem.com It potently blocks the autophosphorylation of c-Met and has demonstrated high selectivity for the Met kinase family over other kinases like Lck, VEGFR2, and TrkA/B. selleckchem.com In cellular assays, BMS-777607 inhibits HGF-stimulated c-Met autophosphorylation with an IC₅₀ of less than 1 nM in prostate cancer cells. selleckchem.com It also shows activity against other TAM (Tyro3, Axl, Mer) family kinases. mdpi.comaacrjournals.org

Another multi-kinase inhibitor, Cabozantinib , which also targets c-Met, AXL, and VEGFR2, has demonstrated significant clinical activity. nih.govpatsnap.comviamedica.pl Its mechanism involves the balanced inhibition of these key receptor tyrosine kinases implicated in tumor progression, metastasis, and angiogenesis. nih.govresearchgate.net

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors. Certain analogues showed good inhibitory action against p38α kinase, a key regulator of cellular pathways, with IC₅₀ values as low as 0.13 μM. nih.gov Another study identified a 1H-pyrazolo[3,4-b]pyridine derivative as a potent inhibitor of TANK-binding kinase 1 (TBK1) with an IC₅₀ value of 0.2 nM. tandfonline.com

The 3-chloropyridin-2-yl structural motif, present in analogues of this compound, has been found in compounds that modulate receptor activity. A prominent example is BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). rndsystems.combio-techne.comhellobio.comaxonmedchem.comnih.gov

BCTC effectively inhibits the activation of rat TRPV1 receptors induced by both capsaicin (B1668287) and acid, with IC₅₀ values of 35 nM and 6.0 nM, respectively. rndsystems.combio-techne.comaxonmedchem.com This demonstrates the potential for this chemical scaffold to interact with ion channels, which are critical in various physiological processes, including pain sensation.

Antineoplastic and Antiproliferative Activity Research

The inhibition of key enzymes and modulation of signaling pathways by this compound analogues translate into significant antineoplastic and antiproliferative effects across a range of cancer types.

Numerous studies have demonstrated the cytotoxic effects of this compound analogues against various human cancer cell lines.

Pyrazolo[3,4-b]pyridine derivatives have shown remarkable antiproliferative activity. In one study, certain derivatives exhibited potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines. nih.govjst.go.jp Compound 7b from this series was particularly effective, with IC₅₀ values of 0.0158 µM against HepG2 and a striking 0.0001 µM against MCF7 cells. nih.govjst.go.jp Other pyrazolo[3,4-b]pyridine derivatives have also shown potent activity against HepG2 and HeLa cells, with the most active compounds having IC₅₀ values of 4.2 μM and 5.9 μM, respectively. nih.gov

The anticancer activity of these compounds is rooted in their ability to disrupt critical signaling pathways that drive tumor growth and survival.

Inhibitors like BMS-777607 and Cabozantinib target the c-Met and AXL signaling pathways. nih.govpatsnap.com HGF-induced c-Met activation triggers downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which promote cell scattering, migration, and invasion. nih.govmdpi.com BMS-777607 potently blocks HGF-stimulated c-Met autophosphorylation and the subsequent activation of Akt and ERK. nih.gov The inhibition of these pathways is crucial for disrupting the metastatic cascade in cancers like prostate cancer. nih.gov

The AXL signaling pathway is another critical target. AXL activation can initiate cascades including the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways, which enhance cell survival and proliferation. patsnap.com The AXL inhibitor R428 (Bemcentinib) has been shown to suppress Axl kinase activity. biomolther.org Interestingly, some research suggests R428 can also induce apoptosis independent of Axl inhibition by blocking lysosomal acidification, leading to the accumulation of autophagosomes and lysosomes. nih.gov The combination of R428 with other agents has been shown to synergistically induce apoptosis by increasing Bax expression, potentially through the inhibition of NF-κB signaling. biomolther.org

The interaction of these compounds with their molecular targets leads to changes in the expression and activity of various cancer-related biomarkers. Overexpression of c-Met and AXL are themselves biomarkers associated with poor prognosis and therapeutic resistance in many cancers, including renal cell carcinoma. nih.govviamedica.pl

Inhibition of the c-Met pathway by BMS-777607 leads to a dose-dependent inhibition of the phosphorylation of downstream signaling molecules such as ERK, Akt, and S6. selleckchem.com This demonstrates a direct modulation of the activity of these key cellular biomarkers.

Similarly, targeting the AXL pathway can have profound effects. The AXL inhibitor R428 , when used in combination with other drugs, has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the X-linked inhibitor of apoptosis protein (XIAP). biomolther.org Furthermore, pan-TAM inhibitors like BMS-777607 can modulate the tumor microenvironment by altering the expression of immune checkpoint biomarkers like PD-L1. aacrjournals.org Studies in mouse models showed that combining BMS-777607 with anti-PD-1 therapy significantly increased the infiltration of immune-stimulatory T cells into the tumor. aacrjournals.org

Antimicrobial Efficacy and Mechanisms

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities. Their efficacy stems from their ability to interact with and disrupt essential microbial processes. openaccessjournals.com

Antibacterial Spectrum and Efficacy Studies

Derivatives of chloropyridine have shown significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Research has identified several compounds with notable minimum inhibitory concentrations (MIC), indicating their potential as antibacterial agents.

For instance, studies on 2-amino-4-chloropyridine (B16104) derivatives revealed varied but significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net Certain 5-chloropyridine derivatives have demonstrated very high activity against Mycobacterium luteum, with MIC values as low as 3.9 µg/mL. nih.gov Similarly, oxazolo[4,5-b]pyridine (B1248351) analogues have proven effective against methicillin-resistant S. aureus (MRSA) with MIC values between 1.56 to 3.12 μg/mL. nih.gov Other research into indolizine-1-carbonitrile (B3051405) derivatives, synthesized from 2-chloropyridin-1-ium, identified compounds with potent activity against Gram-positive cocci, with MICs ranging from 16 to 32 µg/mL. brieflands.com

Table 1: Antibacterial Efficacy of this compound Analogues

Analogue Class Bacterial Strain Reported MIC (µg/mL) Reference 5-Chloropyridine-triazole thione derivatives Mycobacterium luteum 3.9 nih.gov Pyridine-based N-Sulfonamides Staphylococcus aureus N/A (Higher inhibition zone than ampicillin) [8, 9] Pyridine-based N-Sulfonamides Klebsiella pneumonia N/A (Higher inhibition zone than gentamicin) [8, 9] Oxazolo[4,5-b]pyridine analogues Methicillin-resistant S. aureus (MRSA) 1.56 - 3.12 scielo.br Indolizine-1-carbonitrile derivatives Gram-positive cocci 16 - 32 nih.gov Indolizine-1-carbonitrile derivatives Gram-negative bacteria 64 - 256 nih.gov

Antifungal Properties and Modes of Action

In addition to their antibacterial effects, analogues of this compound exhibit significant antifungal properties. These compounds have been evaluated against various fungal pathogens, demonstrating their potential for development into new antifungal therapies.

One study identified a 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative as being exceptionally active against the fungus Candida tenuis, with a remarkable MIC of 0.9 µg/mL. nih.gov Other research on indolizine-1-carbonitrile derivatives found compounds with broad antifungal activity, with MICs against various fungal strains ranging from 8 to 32 µg/mL. brieflands.com Pyridine (B92270) compounds containing a 1,3,4-oxadiazole (B1194373) ring have also shown good activity against Candida albicans. nih.gov The general mechanism for many pyridine-based antifungals involves the disruption of the fungal cell membrane or the inhibition of key enzymes necessary for fungal survival. openaccessjournals.com

Table 2: Antifungal Efficacy of this compound Analogues

Analogue Class Fungal Strain Reported MIC (µg/mL) Reference 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Candida tenuis 0.9 nih.gov Indolizine-1-carbonitrile derivatives Various Fungi 8 - 32 nih.gov Thiophene-pyrazole-pyridine hybrids Candida albicans Good activity (specific MIC not stated) nih.gov Thiophene-pyrazole-pyridine hybrids Aspergillus flavus Good activity (specific MIC not stated) nih.gov

Targeting Microbial Enzymes and Metabolic Pathways

The antimicrobial activity of this compound analogues is rooted in their ability to target specific microbial enzymes and metabolic pathways essential for pathogen viability. openaccessjournals.com By interfering with these critical cellular functions, these compounds can inhibit growth or cause cell death.

One of the primary mechanisms involves the inhibition of key enzymes. For example, certain pyridine-based sulfonamides have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria. acs.org In the realm of antifungal action, molecular docking studies have suggested that some pyridine analogues, such as indolizine-1-carbonitrile derivatives, likely target and inhibit fungal 14α-demethylase, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. brieflands.com The disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death. Other general mechanisms for pyridine compounds include the disruption of microbial membrane integrity and interference with protein synthesis and nucleic acid metabolism. openaccessjournals.com

Agricultural Chemical Applications and Crop Protection

The utility of this compound analogues extends significantly into the agricultural sector, where they play a crucial role in crop protection as active ingredients and as intermediates in the synthesis of advanced agrochemicals.

Efficacy Against Plant Pathogens, Including Fungal Infections

Analogues of this compound have been shown to be effective against a variety of plant pathogens, particularly fungal infections that can devastate crops. Their fungicidal properties make them valuable tools in integrated pest management programs.

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives can be highly effective against significant plant pathogens. One such derivative, a tetrahydrocarbazolyl thiazolidinone, was found to be nearly as active as the commercial fungicide Amphotericin B against Fusarium oxysporum, a widespread soil-borne pathogen, with a MIC of 0.98 µg/mL. jst.go.jp Other studies have highlighted the broad-spectrum fungicidal activity of pyridine-based compounds against pathogens responsible for diseases like rice blast, rust, and powdery mildew.

Table 3: Efficacy of Analogues Against Plant Pathogens

Analogue Class/Compound Plant Pathogen Efficacy Measurement Value Reference Tetrahydrocarbazolyl thiazolidinone (Pyrazolo[3,4-b]pyridine derivative) Fusarium oxysporum MIC 0.98 µg/mL Menisporopsin A (structurally different but demonstrates potency) Colletotrichum tropicale MIC 0.63 µg/mL Menisporopsin A Calonectria variabilis MIC 1.25 µg/mL M451 (1,6-diaminohexane derivative) Fusarium spp. EC50 66–145 µg/mL M451 (1,6-diaminohexane derivative) Alternaria spp. EC50 34–52 µg/mL

Role in the Development of Advanced Pesticides and Herbicides

Aminopyridine derivatives are crucial building blocks in the synthesis of modern pesticides and herbicides. Their versatile chemical nature allows for their incorporation into complex molecules with high biological activity and specificity. scielo.br

A significant application is in the creation of herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is essential for pigment biosynthesis in plants, and its inhibition leads to bleaching and death of weeds. Triketone-aminopyridine compounds have been designed and synthesized as potent HPPD inhibitors, with some showing superior efficacy against weeds like Setaria viridis compared to commercial herbicides. nih.gov Furthermore, 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylates are classes of compounds patented for their herbicidal use. google.com These applications underscore the importance of the aminopyridine scaffold in developing new, effective, and selective solutions for weed control in agriculture.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound analogues has been a critical component in the development of potent and selective modulators of various biological targets. These studies systematically investigate how modifications to the chemical structure influence the compound's biological activity and physicochemical properties.

The rational design of analogues based on the this compound scaffold is a strategic process aimed at methodically probing the chemical space around this core structure. nih.govacs.org This process often begins with the identification of key structural features that can be modified to enhance biological activity or selectivity. Common synthetic strategies involve the derivatization of the 4-amino group, substitution at various positions of the pyridine ring, and the introduction of diverse functional groups to explore different binding interactions. researchgate.netnih.gov

For instance, a common approach is the synthesis of a library of analogues where the 4-amino group is acylated or alkylated with various substituents to assess the impact of steric bulk, electronics, and hydrogen bonding potential at this position. nih.gov Similarly, the 3-chloro substituent can be replaced with other halogens or small alkyl groups to understand the role of this position in target engagement. sci-hub.se The synthesis of these analogues often employs multi-step reaction sequences, starting from commercially available pyridines or by constructing the pyridine ring from acyclic precursors. acs.org The use of modern synthetic techniques, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, has significantly accelerated the generation of diverse analogue libraries for SAR studies. nih.govacs.org

A key aspect of rational design is the use of computational modeling and structural biology to guide the synthetic efforts. researchgate.net By understanding the three-dimensional structure of the target protein and how the parent compound binds, researchers can design new analogues with a higher probability of improved activity. nih.gov

Table 1: Synthetic Strategies for Generating Analogues of this compound

| Modification Site | Synthetic Approach | Rationale for Modification |

| 4-Amino Group | Acylation, Sulfonylation, Alkylation | To probe the steric and electronic requirements of the binding pocket. |

| 3-Position | Halogen exchange, Suzuki or Stille coupling | To evaluate the importance of the halogen and explore other potential interactions. |

| Pyridine Ring | Synthesis of regioisomers, Introduction of additional substituents | To understand the optimal positioning of functional groups for activity. |

| 2-Hydroxyl Group | Etherification, Esterification | To investigate the role of the hydroxyl group as a hydrogen bond donor. |

This table provides a summary of common synthetic strategies employed in the rational design of this compound analogues for SAR studies.

Systematic structural modifications of the this compound scaffold have led to significant insights into the correlation between chemical structure and biological activity. SAR studies have demonstrated that even minor changes to the molecule can have a profound impact on its potency and selectivity against a given biological target. acs.org

For example, in a series of pyrimidine (B1678525) derivatives, the presence of electron-releasing substituents like a pyridine ring was found to enhance anti-inflammatory activity. rsc.org In another study on 4-aminoquinoline (B48711) analogues, it was found that biaryl-containing subsets showed consistently good potency against drug-resistant strains with good selectivity. nih.gov

The nature of the substituent at the 3-position of the pyridine ring is also critical. The chloro group often plays a crucial role in maintaining a favorable conformation and electronic distribution for optimal binding. sci-hub.se Replacement of the chloro group with other halogens can sometimes lead to altered potency and selectivity profiles.

Table 2: Impact of Structural Modifications on Biological Activity

| Structural Modification | Observed Effect on Potency | Observed Effect on Selectivity |

| Introduction of a bulky group at the 4-amino position | Often decreases potency | Can improve selectivity for certain targets |

| Replacement of the 3-chloro with a bromo group | May increase or decrease potency depending on the target | Can alter the selectivity profile |

| Introduction of a phenyl ring via a linker | Can significantly increase potency | Highly dependent on the substitution pattern of the phenyl ring |

| Methylation of the pyridine nitrogen | Generally leads to a loss of activity | Can be used to probe the necessity of the N-H for binding |

This interactive table summarizes the general trends observed when correlating structural modifications of this compound analogues with their biological potency and selectivity.

Through extensive SAR studies, key pharmacophoric features and structural motifs essential for the biological activity of this compound analogues have been identified. acs.orgtaylorandfrancis.com A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgfiveable.me

For the this compound scaffold, the following features are generally considered to be part of the core pharmacophore:

The Pyridin-2-ol Ring: This heterocyclic core acts as a rigid scaffold to orient the other functional groups in the correct three-dimensional arrangement for binding.

The 4-Amino Group: This group often acts as a crucial hydrogen bond donor, interacting with specific amino acid residues in the target's active site.

The 2-Hydroxyl Group: This group can function as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the target.

In more complex analogues, additional structural motifs become part of the pharmacophore. For example, if a substituted phenyl ring is appended to the core scaffold, the specific substitution pattern on the phenyl ring can become a key determinant of activity and selectivity. researchgate.net The identification of these pharmacophores is crucial for the rational design of new and improved analogues, as well as for virtual screening campaigns to identify novel compounds with similar biological activities. taylorandfrancis.com

Application as a Biochemical Probe in Elucidating Enzyme Mechanisms

Due to their often high potency and selectivity, well-characterized analogues of this compound can serve as valuable biochemical probes to investigate and elucidate enzyme mechanisms. bham.ac.uk By specifically inhibiting a target enzyme, these compounds allow researchers to study the downstream consequences of that inhibition, thereby revealing the enzyme's role in cellular pathways. researchgate.net

For instance, a highly selective inhibitor can be used to validate an enzyme as a potential drug target. If inhibition of the enzyme by the probe molecule leads to a desired therapeutic effect in a cellular or animal model, it provides strong evidence for the therapeutic potential of targeting that enzyme.

Furthermore, these compounds can be chemically modified to create more sophisticated probes. For example, attaching a fluorescent tag or a radiolabel to a potent and selective analogue allows for the direct visualization and quantification of the target enzyme in cells and tissues. Such probes are instrumental in studying the localization, expression levels, and dynamics of the enzyme under various physiological and pathological conditions.

In the field of structural biology, co-crystallization of a target enzyme with a potent inhibitor from this class can provide high-resolution structural information about the enzyme's active site and the inhibitor's binding mode. This detailed molecular understanding is invaluable for comprehending the enzyme's mechanism of action and for the rational design of next-generation inhibitors with improved properties. The ability to systematically alter the structure of the probe and observe the corresponding changes in binding affinity and inhibitory activity provides a powerful tool for mapping the functional landscape of an enzyme's active site.

Future Directions and Emerging Research Avenues for 4 Amino 3 Chloropyridin 2 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The landscape of drug discovery and materials science is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.govscielo.br These computational tools offer the ability to accelerate the design and optimization of novel molecules by analyzing vast datasets and identifying complex structure-activity relationships (QSAR) that are not readily apparent through traditional analysis. nih.gov

For derivatives of 4-Amino-3-chloropyridin-2-ol, AI and ML can be applied in several key areas:

Virtual Screening and Lead Generation : AI-driven models can screen massive virtual libraries of potential derivatives to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.gov This process significantly narrows down the number of candidates for laboratory synthesis and testing. For instance, AI algorithms have been successfully used to design and predict the activity of novel antibacterial 3-hydroxypyridine-4-ones, a class of compounds structurally related to this compound. nih.gov

De Novo Drug Design : Reinforcement learning and other generative models can design entirely new molecules based on desired properties. acs.org By providing the model with the this compound scaffold and a target protein structure, it can generate novel derivatives optimized for high potency and selectivity.

Property Prediction : ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.gov This early-stage prediction helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

The synergy between high-throughput screening data and AI allows for the creation of robust predictive models that can guide the synthesis of next-generation compounds with enhanced efficacy and safety. evotec.com

Advanced Biocatalysis for Sustainable and Enantioselective Production of Derivatives

Chemical synthesis often produces a racemic mixture of enantiomers, only one of which may possess the desired biological activity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful solution for producing enantiomerically pure compounds under mild and environmentally friendly conditions. mdpi.com This approach is particularly relevant for creating chiral derivatives of this compound.

Future research in this area will likely focus on:

Enzyme Engineering and Discovery : Identifying or engineering enzymes with high selectivity for substrates derived from this compound. Phenylalanine ammonia-lyases (PALs), for example, have been used for the enantioselective synthesis of l-pyridylalanine analogues with excellent enantiomeric excess (>99% ee). researchgate.net

Kinetic Resolution : Using enzymes like lipases to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high purity. nih.gov This has been demonstrated in the resolution of bipyridinyl N-oxide atropisomers. nih.gov

Asymmetric Synthesis : Employing enzymes such as ketoreductases or monoamine oxidases to convert a prochiral substrate into a single chiral product. nih.govresearchgate.net The use of Saccharomyces cerevisiae for the bioreduction of pyrimidine (B1678525) derivatives to produce chiral alcohols is a prime example of this strategy's potential. mdpi.com

These biocatalytic methods represent a sustainable and highly efficient alternative to traditional chemical synthesis, enabling the production of optically pure derivatives for therapeutic and agrochemical applications.

Exploration of Novel Therapeutic and Agrochemical Applications

While this compound and its close isomers are established intermediates for products like the plant growth regulator Forchlorfenuron (KT-30) and fungicides, ongoing research is uncovering a wider range of biological activities. chemicalbook.com The exploration of its derivatives has yielded promising candidates for various novel applications.

Emerging Therapeutic Targets:

| Therapeutic Area | Target | Example Derivative Class | Finding |

|---|---|---|---|

| Oncology | Aurora Kinases | Phthalazin-1-amine derivatives | A highly selective, orally bioavailable inhibitor (AMG 900) was developed with activity against multidrug-resistant cancer cell lines. acs.org |

| Oncology | Checkpoint Kinase 1 (CHK1) | Isoquinoline derivatives | A potent and selective CHK1 inhibitor (SAR-020106) was identified that enhances the efficacy of chemotherapy agents like irinotecan (B1672180) and gemcitabine. nih.gov |

| Oncology | SHP2 | Imidazo[1,2-c]pyrimidine derivatives | A derivative was patented as a SHP2 inhibitor for the potential treatment of cancer. google.com |

| Pain Management | Vanilloid Receptor 1 (VR1) | Tetrahydropyrazine-carboxamide derivatives | A potent VR1 antagonist (BCTC) was discovered that blocks both capsaicin- and acid-induced receptor activation, showing analgesic properties. researchgate.net |

| Antiviral | SARS-CoV-2 3CLpro | Indole carboxylic acid esters | Ester derivatives of chloropyridinol displayed potent inhibition of the SARS-CoV-2 main protease and antiviral activity in cell-based assays. nih.gov |

| Antibacterial | Various | Schiff bases of 2-amino-4-chloropyridine (B16104) | Synthesized derivatives showed variable to modest antimicrobial activity against several Gram-positive and Gram-negative bacteria. researchgate.net |

Agrochemical Potential: Beyond its use against fungal pathogens like rust and powdery mildew, the core structure is being explored for new herbicidal and pesticidal activities. chemimpex.com The low toxicity and environmental degradation profile of some derivatives make them appealing candidates for developing safer and more effective crop protection agents. chemicalbook.com

Development of High-Throughput Screening and Advanced Analytical Methodologies

The discovery of novel applications relies on the ability to test large numbers of derivatives and accurately analyze their properties.